molecular formula C15H26O3 B14552292 Ethyl 11-methyl-7-oxododec-10-enoate CAS No. 62240-58-8

Ethyl 11-methyl-7-oxododec-10-enoate

Cat. No.: B14552292
CAS No.: 62240-58-8
M. Wt: 254.36 g/mol
InChI Key: IOYWFXRLRAGHSR-UHFFFAOYSA-N
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Description

Ethyl 11-methyl-7-oxododec-10-enoate is a branched-chain ester featuring a ketone group at position 7 and a terminal double bond at position 10.

Properties

CAS No.

62240-58-8

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

ethyl 11-methyl-7-oxododec-10-enoate

InChI

InChI=1S/C15H26O3/c1-4-18-15(17)12-7-5-6-10-14(16)11-8-9-13(2)3/h9H,4-8,10-12H2,1-3H3

InChI Key

IOYWFXRLRAGHSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(=O)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 11-methyl-7-oxododec-10-enoate typically involves the esterification of 10-dodecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of a solvent such as toluene can help in the azeotropic removal of water, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Ethyl 11-methyl-7-oxododec-10-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 11-methyl-7-oxododec-10-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 11-methyl-7-oxododec-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The keto group can interact with nucleophiles, leading to the formation of various adducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of ester, ketone, and alkene groups. Below is a comparison with structurally related esters and ketone-containing analogs:

Compound Molecular Formula Key Functional Groups Applications/Properties
Ethyl 11-methyl-7-oxododec-10-enoate C₁₅H₂₆O₃ Ester, ketone, alkene Hypothetical: Synthesis intermediates, bioactive studies (inferred from ethyl acetate extracts )
Hexyl acetate C₈H₁₆O₂ Ester Industrial solvent, flavoring agent
Methyl 4,5-diacetoxy-1-oxo-2-phenyl-perhydro-4,6-epoxycyclopenta[c]-pyridine-7-carboxylate C₂₀H₂₃NO₈ Ester, ketone, epoxide, pyridine Complex synthetic intermediates (structural complexity inferred from )
Ethyl acetate C₄H₈O₂ Ester Solvent for bioactive extraction (e.g., turmeric, ginger )

Key Differences

Functional Diversity: this compound’s ketone and alkene groups distinguish it from simpler esters like hexyl acetate, which lack conjugated unsaturation or secondary functional groups. This diversity may enhance its reactivity or bioactivity .

Synthetic Complexity: Compared to the pyridine-containing analog in , this compound lacks heterocyclic rings but retains stereochemical flexibility due to its branched chain and double bond.

Physicochemical Properties

Hypothetical data based on structural analogs:

Property This compound Hexyl acetate Ethyl acetate
Molecular Weight (g/mol) 266.37 144.21 88.11
Boiling Point (°C) ~300 (estimated) 169 77
Solubility Low in water; soluble in organic solvents Similar High in organic solvents

Research Findings and Gaps

  • Bioactivity: Ethyl acetate extracts of ginger and turmeric contain bioactive compounds (e.g., curcuminoids, gingerols) , suggesting that the target compound’s ketone and ester groups may similarly interact with biological targets.

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